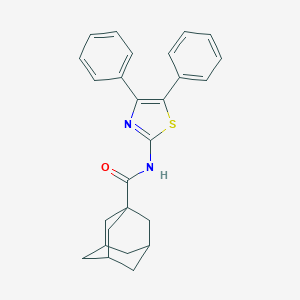![molecular formula C26H32N2O6S2 B375603 ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)
ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes cyclopenta[b]thiophene rings and diimino linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The starting materials often include cyclopenta[b]thiophene derivatives and hexanedione. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the diimino linkages and the ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism by which diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of cyclopenta[b]thiophene and hexanedione, such as:
- Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)
- Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]furan-3-carboxylate)
Uniqueness
The uniqueness of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lies in its specific structural features, such as the combination of cyclopenta[b]thiophene rings and diimino linkages. These features may confer unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C26H32N2O6S2 |
|---|---|
Poids moléculaire |
532.7g/mol |
Nom IUPAC |
ethyl 2-[[6-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H32N2O6S2/c1-3-33-25(31)21-15-9-7-11-17(15)35-23(21)27-19(29)13-5-6-14-20(30)28-24-22(26(32)34-4-2)16-10-8-12-18(16)36-24/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
UHCSCDSFLBZNRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-4-[(9-ethylcarbazol-3-yl)amino]benzenesulfonamide](/img/structure/B375526.png)


![N-(4-bromophenyl)-N-[(3-chloro-1-benzothien-2-yl)methylene]amine](/img/structure/B375531.png)
![2-Phenacylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B375533.png)

![5-[4-(diethylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B375537.png)
![N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B375538.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B375540.png)



